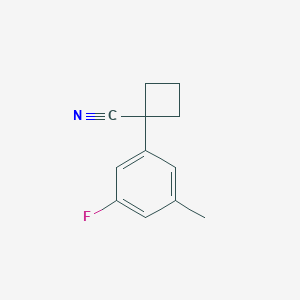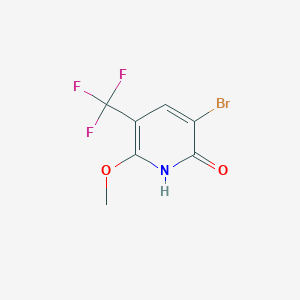
methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a benzoyl group, a hydroxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate typically involves the condensation of appropriate benzoyl and diazole precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-benzoyl-2-keto-1H-1,3-benzodiazole-5-carboxylate.
Reduction: Formation of methyl 1-benzyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-6-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-4-carboxylate: Another positional isomer with different chemical properties.
Uniqueness
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C16H12N2O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
methyl 1-benzoyl-2-oxo-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-22-15(20)11-7-8-13-12(9-11)17-16(21)18(13)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,21) |
Clave InChI |
XYRZYOFCAMYSMF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)N(C(=O)N2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)



![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)


![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)

![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)



